3-Chloro-2,4-diiodopyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2,4-diiodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClI2N/c6-4-3(7)1-2-9-5(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVNXBGJYAXVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClI2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Chemistry and Mechanistic Investigations of 3 Chloro 2,4 Diiodopyridine
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on the pyridine (B92270) ring is a fundamental reaction class for 3-chloro-2,4-diiodopyridine. The electron-deficient nature of the pyridine ring, enhanced by the inductive effect of the halogen atoms, facilitates the attack of nucleophiles.
In polyhalogenated pyridines, the position of nucleophilic attack is directed by the stability of the intermediate Meisenheimer complex. researchgate.netimperial.ac.uk For the pyridine nucleus, nucleophilic attack is favored at the C2 and C4 positions (ortho and para to the nitrogen atom, respectively) because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom through resonance. imperial.ac.ukstackexchange.com This stabilization is a critical factor in determining the regiochemical outcome of SNAr reactions.
The "element effect" in SNAr reactions typically shows a leaving group order of F > Cl > Br > I in activated aryl systems. researchgate.netnih.gov This trend is attributed to the rate-determining step being the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond. However, in cases where the departure of the leaving group is involved in the rate-determining step, the C-I bond, being the weakest carbon-halogen bond, can lead to iodine being a better leaving group. sci-hub.se For polyhalogenated pyridines, the reactivity order can be influenced by the specific nucleophile and reaction conditions. For instance, with sulfur nucleophiles, the reactivity of 2-halopyridines has been observed to follow the order I > Br > Cl > F, suggesting that the C-X bond cleavage is significant in the rate-determining step. sci-hub.se In contrast, with certain oxygen nucleophiles, the order can be F > Cl > Br > I, indicating the importance of the initial attack. sci-hub.se
This compound is susceptible to substitution by a variety of nucleophiles.
Oxygen-Centered Nucleophiles: Alkoxides and phenoxides can displace a halogen atom on the pyridine ring. The regioselectivity will depend on the reaction conditions, with the C4 position generally being more activated towards nucleophilic attack.
Nitrogen-Centered Nucleophiles: Amines are effective nucleophiles in SNAr reactions with halogenated pyridines, leading to the formation of aminopyridines. acs.org The reaction of heteroaryl chlorides with amines can be facilitated by bases like potassium fluoride in aqueous media. researchgate.net
Sulfur-Centered Nucleophiles: Thiolates are highly effective nucleophiles and readily displace halogens from the pyridine ring. libretexts.orgmsu.edu The high nucleophilicity of sulfur often leads to facile substitution reactions. libretexts.orgmsu.edu
The table below summarizes representative nucleophilic substitution reactions on halopyridines.
| Nucleophile | Halopyridine Substrate | Position of Substitution | Product | Reference |
| Sodium Phenoxide | 2-Iodopyridine | C2 | 2-Phenoxypyridine | sci-hub.se |
| Sodium Thiophenoxide | 2-Iodopyridine | C2 | 2-(Phenylthio)pyridine | sci-hub.se |
| Benzyl Alcohol | 2-Fluoropyridine | C2 | 2-(Benzyloxy)pyridine | sci-hub.se |
| Piperidine | N-Methylpyridinium Iodide | C2/C4 | Substituted Piperidinylpyridine | nih.gov |
| Sodium Azide | 4-Chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | C4 | 4-Azido-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | arkat-usa.orgresearchgate.net |
The regioselectivity of nucleophilic attack on this compound is a balance of electronic and steric factors.
Electronic Effects: The positions ortho and para to the ring nitrogen (C2 and C4) are electronically activated for nucleophilic attack due to resonance stabilization of the anionic intermediate. stackexchange.com The electron-withdrawing nature of the halogen substituents further enhances the electrophilicity of the pyridine ring.
Steric Effects: The presence of a substituent at the C3 position can sterically hinder nucleophilic attack at the adjacent C2 and C4 positions. researchgate.netrsc.org The bulky iodine atom at C2 may disfavor attack at this position compared to the C4 position, which has a less sterically demanding iodine substituent. Therefore, nucleophilic attack is generally favored at the C4 position.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Polyhalogenated Pyridines
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations due to its multiple halogen leaving groups.
The differential reactivity of the C-I and C-Cl bonds allows for selective cross-coupling reactions. The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed oxidative addition, which is the initial step in most cross-coupling catalytic cycles. This reactivity difference enables regioselective functionalization, typically at the C4-I bond first, followed by the C2-I bond, and finally the C3-Cl bond under more forcing conditions.
Suzuki-Miyaura Coupling: This reaction couples the halopyridine with an organoboron reagent. It is a widely used method for forming biaryl and heteroaryl-aryl compounds. rsc.orgresearchgate.netresearchgate.netrsc.org For 2-chloro-3,4-diiodopyridine, sequential Suzuki-Miyaura reactions have been shown to occur selectively at the C4-iodo, then the C3-iodo, and finally the C2-chloro positions. rsc.orgacs.org
Stille Coupling: The Stille reaction involves the coupling of the halopyridine with an organotin compound. wikipedia.orgorganic-chemistry.orglibretexts.org It is known for its tolerance of a wide range of functional groups. libretexts.org
Heck Reaction: The Heck reaction couples the halopyridine with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgnih.govyoutube.com
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the halopyridine and a terminal alkyne. organic-chemistry.orgwikipedia.orgnih.govlibretexts.org The reactivity order in Sonogashira couplings on polyhalogenated pyridines generally follows the trend I > Br > Cl. nih.gov
The table below provides an overview of palladium-catalyzed cross-coupling reactions involving halopyridines.
| Coupling Reaction | Halide Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | 2,4-Dichloropyridine | Arylboronic acid | Pd/IPr | C4-Aryl-2-chloropyridine | nih.gov |
| Suzuki-Miyaura | 2-Chloro-3,4-diiodopyridine | Heteroarylboronic acid | PdCl₂(dppf)/K₂CO₃ | 2,3,4-Triheteroarylpyridine (sequential) | rsc.orgacs.org |
| Stille | Aryl Halide | Organostannane | Palladium(0) | Biaryl | wikipedia.orglibretexts.org |
| Heck | Aryl Halide | Alkene | Palladium catalyst | Substituted Alkene | wikipedia.orgorganic-chemistry.org |
| Sonogashira | Aryl Halide | Terminal Alkyne | Pd catalyst, Cu cocatalyst | Aryl-alkyne | organic-chemistry.orgwikipedia.org |
Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Stille, Heck, Sonogashira)
Regioselective Functionalization at C3 and C4 Positions of this compound
The distinct electronic and steric environments of the halogen atoms in this compound, coupled with the inherent reactivity differences between C-I and C-Cl bonds, are the foundation for its regioselective functionalization. In palladium-catalyzed cross-coupling reactions, the C-I bonds at the C2 and C4 positions are preferentially activated over the more robust C-Cl bond at the C3 position.
The selectivity between the two C-I bonds (C2 vs. C4) can be influenced by the choice of catalyst, ligands, and reaction conditions. Conventionally, halides adjacent to the nitrogen atom in N-heteroarenes are more reactive in Pd-catalyzed cross-couplings. nih.gov However, strategic ligand selection can override this innate reactivity. For instance, the use of very sterically hindered N-heterocyclic carbene ligands has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov This principle suggests that by carefully tuning the catalytic system, one can direct functionalization to either the C2 or C4 iodo-substituent of this compound, leaving the other iodo and the chloro groups intact for subsequent transformations.
Another approach to achieving regioselectivity involves the generation of pyridyne intermediates. rsc.orgnih.gov For example, regioselective lithiation of a related 3-chloropyridine derivative, followed by treatment with a Grignard reagent, can produce a 3,4-pyridyne. rsc.orgnih.gov The subsequent regioselective addition of a nucleophile to this intermediate, followed by an electrophilic quench, allows for precise difunctionalization at the C3 and C4 positions. rsc.orgnih.gov
Sequential and Iterative Coupling Strategies for Polysubstitution
The differential reactivity of the halogen substituents is ideally suited for sequential and iterative cross-coupling strategies to build complex, polysubstituted pyridines. A typical strategy would involve a step-wise approach:
First Coupling at a C-I Position: Under mild palladium-catalyzed conditions (e.g., Suzuki, Sonogashira, or Heck coupling), an initial functionalization can be selectively performed at one of the iodo-substituted positions (C2 or C4). The choice of ligands and conditions would be critical to ensure high regioselectivity and prevent diarylation. acs.org
Second Coupling at the Remaining C-I Position: The resulting 3-chloro-mono-iodo-dially substituted pyridine can then undergo a second cross-coupling reaction. Different coupling partners can be introduced in this step, allowing for the synthesis of pyridines with distinct substituents at the C2 and C4 positions.
Final Functionalization at the C-Cl Position: The C-Cl bond, being less reactive, generally requires more forcing conditions to participate in cross-coupling reactions. jk-sci.com Specialized, highly active catalysts, often employing bulky, electron-rich phosphine ligands, are typically required to activate the C-Cl bond for a final coupling event. jk-sci.comtcichemicals.com
This iterative approach provides a powerful tool for the controlled synthesis of tri-substituted pyridine cores from a single, readily available starting material.
Ligand Design and Catalyst Optimization for Efficiency and Selectivity
The success of regioselective and sequential cross-coupling reactions on this compound is heavily dependent on the design of the palladium catalyst's ligand sphere. The ligand influences the catalyst's activity, stability, and, most importantly, its selectivity.
For activating the less reactive C-Cl bond, catalyst systems often require bulky and electron-rich phosphine ligands. jk-sci.com Ligands such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) have proven effective for the Buchwald-Hartwig amination of aryl chlorides. tcichemicals.com Bidentate phosphine ligands like BINAP and DPPF can provide reliable and efficient coupling of aryl iodides. wikipedia.org The development of sterically hindered N-heterocyclic carbene (NHC) ligands has also been a breakthrough, enabling highly selective C4-coupling in dihalopyridines, a feat not achievable with less bulky catalysts. nih.gov
Catalyst optimization also involves selecting the appropriate palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and additives. In some systems, the formation of palladium nanoparticles or clusters, influenced by ligand-to-palladium ratios and additives like quaternary ammonium salts, can dramatically switch the site selectivity of the reaction. nih.govacs.org
| Ligand Type | Common Examples | Typical Application/Selectivity | Reference |
|---|---|---|---|
| Bulky Monophosphines | XPhos, SPhos, tBuXPhos | Highly active for coupling less reactive bonds like C-Cl; often used in Buchwald-Hartwig amination. | tcichemicals.comlibretexts.org |
| Bidentate Phosphines | BINAP, DPPF, XANTPHOS | Provide stable catalyst complexes, good for reliable coupling of aryl iodides and bromides. | jk-sci.comwikipedia.org |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Highly active and sterically demanding ligands capable of altering the innate regioselectivity in dihalopyridines (e.g., favoring C4 over C2). | nih.gov |
Copper-Catalyzed Coupling Reactions
Copper-catalyzed reactions, particularly the Ullmann condensation, offer a classic and cost-effective alternative to palladium-based methods for forming carbon-heteroatom bonds. mdpi.com These reactions are especially useful for C-N and C-O bond formation. researchgate.netrsc.org In the context of this compound, a copper(I) catalyzed procedure could be employed to couple the substrate with amines, amides, or alcohols. researchgate.netrsc.org
Generally, aryl iodides are more reactive than aryl bromides and chlorides in these transformations. mdpi.com Therefore, copper-catalyzed amination or etherification would be expected to occur selectively at the C2 or C4 positions. The reactions often require ligands such as diamines, diols, or amino acids to facilitate the coupling, and are typically run at elevated temperatures. researchgate.net While palladium catalysis often provides broader substrate scope and milder conditions, copper catalysis remains a valuable tool, particularly for specific industrial applications where cost is a major factor. mdpi.com
Buchwald-Hartwig Amination and Related C-N Bond Formations
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and can be applied to this compound to introduce primary or secondary amines at the C2 and C4 positions. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation by a strong base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. jk-sci.comwikipedia.org
The choice of base and ligand is crucial for a successful transformation. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. jk-sci.comlibretexts.org As with other cross-coupling reactions, the C-I bonds will react preferentially. By selecting the appropriate catalyst system, it is possible to sequentially aminate the C4/C2 positions first, followed by amination at the C3 position under more forcing conditions. This methodology provides a direct and high-yielding route to substituted aminopyridines, which are important scaffolds in medicinal chemistry.
| Component | Examples | Purpose | Reference |
|---|---|---|---|
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. | tcichemicals.comorganic-chemistry.org |
| Ligand | XPhos, BINAP, DPPF | Stabilizes the catalyst and modulates its reactivity and selectivity. | jk-sci.comtcichemicals.com |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃, LiHMDS | Deprotonates the amine to form the active nucleophile. | jk-sci.comlibretexts.org |
| Solvent | Toluene, Dioxane, THF | Inert solvent to facilitate the reaction. | jk-sci.comlibretexts.org |
Organometallic Intermediates and Their Transformations
Metal-Halogen Exchange Reactions (e.g., with Lithium and Magnesium)
Metal-halogen exchange is a fundamental reaction in organometallic chemistry for the preparation of organolithium and organomagnesium (Grignard) reagents from organic halides. wikipedia.orgethz.ch This reaction is particularly effective for aryl iodides and bromides. The rate of exchange typically follows the trend I > Br > Cl, making the iodo-substituents of this compound prime sites for this transformation. wikipedia.org
The reaction involves treating the substrate with an organolithium reagent (e.g., n-BuLi or t-BuLi) or a Grignard reagent (e.g., i-PrMgCl) at low temperatures. ethz.chharvard.edu The exchange is kinetically controlled and very rapid, often occurring faster than competing side reactions like nucleophilic addition. wikipedia.org For this compound, treatment with one equivalent of an organolithium or Grignard reagent would lead to the regioselective formation of a pyridyl-lithium or pyridyl-magnesium species at either the C2 or C4 position. The selectivity between these two positions would depend on steric factors and the specific reagents used.
The resulting organometallic intermediate is a potent nucleophile and can be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides), introducing a new carbon-carbon or carbon-heteroatom bond at the site of the original iodine atom. harvard.edu The use of reagents like i-PrMgCl·LiCl (Turbo-Grignard) can enhance the rate and efficiency of the exchange, even in the presence of sensitive functional groups. ethz.ch This method provides a powerful, palladium-free strategy for the regioselective functionalization of this compound.
| Step | Reagent | Intermediate Formed | Subsequent Reaction | Reference |
|---|---|---|---|---|
| 1. Exchange | n-BuLi or t-BuLi | 2- or 4-Lithio-3-chloro-iodopyridine | Reaction with an electrophile (E+). | wikipedia.orgethz.ch |
| 1. Exchange | i-PrMgCl or i-PrMgCl·LiCl | 2- or 4-Pyridylmagnesium chloride | Reaction with an electrophile (E+). | harvard.edu |
| 2. Quench | Aldehydes/Ketones (e.g., PhCHO) | - | Forms a secondary or tertiary alcohol. | harvard.edu |
| 2. Quench | Carbon Dioxide (CO₂) | - | Forms a carboxylic acid upon workup. | - |
Reactivity of Pyridyllithium and Pyridylmagnesium Intermediates
The generation of organometallic intermediates, specifically pyridyllithium and pyridylmagnesium species, from this compound is a key strategy for its functionalization. These intermediates are typically formed through a metal-halogen exchange reaction, a fundamental process in organometallic chemistry.
The rate of metal-halogen exchange is highly dependent on the halogen, following the general trend I > Br > Cl. wikipedia.org This selectivity is governed by the stability of the forming carbanion and the strength of the carbon-halogen bond. For this compound, treatment with common organolithium reagents (like n-butyllithium or tert-butyllithium) or Grignard reagents (such as isopropylmagnesium chloride) is expected to result in a highly selective exchange at one of the carbon-iodine bonds, leaving the more robust carbon-chlorine bond intact. wikipedia.orgresearchgate.net
The regioselectivity of the exchange between the C2-I and C4-I positions is a critical consideration. The C2 position is adjacent to the electron-withdrawing pyridine nitrogen, which can stabilize a negative charge, potentially favoring the formation of a 2-lithiated intermediate. Conversely, the C4 position is sterically more accessible. The precise outcome often depends on the specific organometallic reagent, solvent, and temperature conditions.
Once formed, these pyridyllithium or pyridylmagnesium intermediates behave as potent nucleophiles and can be trapped with a wide array of electrophiles to introduce new functional groups onto the pyridine core.
Table 1: Plausible Reactions via Organometallic Intermediates of this compound
| Intermediate Precursor | Reagent | Probable Intermediate | Electrophile (E+) | Product |
| This compound | n-BuLi, THF, -78 °C | 3-Chloro-4-iodo-2-lithiopyridine | DMF | 3-Chloro-4-iodo-pyridine-2-carbaldehyde |
| This compound | n-BuLi, THF, -78 °C | 3-Chloro-4-iodo-2-lithiopyridine | I₂ | This compound (no net reaction) |
| This compound | i-PrMgCl·LiCl, THF | 3-Chloro-4-iodo-2-(chloromagnesio)pyridine | PhCHO | (3-Chloro-4-iodo-pyridin-2-yl)(phenyl)methanol |
| This compound | EtMgBr, THF | 3-Chloro-2-iodo-4-(bromomagnesio)pyridine | TMSCl | 3-Chloro-2-iodo-4-(trimethylsilyl)pyridine |
Note: The regioselectivity (C2 vs. C4 exchange) is inferred from general principles and may vary with reaction conditions.
Regioselective Difunctionalization via Pyridyne Intermediates (e.g., 3,4-Pyridynes)
Pyridynes are highly reactive, transient intermediates analogous to benzynes, and they offer a powerful method for the difunctionalization of aromatic rings. wikipedia.org The structure of this compound is well-suited for the generation of a 3,4-pyridyne intermediate.
The established method for generating 3,4-pyridynes from 3-chloropyridine precursors involves the formation of an organometallic species at the C4 position, followed by the elimination of the C3-chloro group. nih.govnih.gov In the case of this compound, this can be achieved by a selective metal-halogen exchange at the C4-iodine position.
The proposed mechanism proceeds as follows:
Selective Metal-Halogen Exchange: Treatment with an organolithium or Grignard reagent selectively replaces the iodine at the C4 position to form a 4-pyridylmetal species.
Elimination: Upon warming, the organometallic intermediate undergoes elimination. The C4-metal moiety and the C3-chloro substituent are expelled, forming the strained triple bond of the 3,4-pyridyne. nih.gov
Nucleophilic Addition: The pyridyne is immediately trapped by a nucleophile present in the reaction mixture. The addition of nucleophiles to 3,4-pyridynes can be regioselective, influenced by electronic and steric factors of both the pyridyne and the nucleophile. nih.gov
Electrophilic Quench: The resulting pyridyl anion is then quenched with an electrophile, completing the difunctionalization of the pyridine ring.
This sequence allows for the regioselective introduction of two different functional groups at the C3 and C4 positions of the pyridine core in a single operation.
Table 2: Hypothetical Regioselective Difunctionalization via a 3,4-Pyridyne Intermediate
| Step | Reagent(s) | Intermediate/Product |
| 1. Exchange | This compound + R¹MgX | 3-Chloro-2-iodo-4-(halomagnesio)pyridine |
| 2. Elimination | Heat (e.g., 75 °C) | 2-Iodo-3,4-pyridyne |
| 3. Nucleophilic Addition | R¹MgX (present in mixture) | 3-(Halomagnesio)-2-iodo-4-R¹-pyridine |
| 4. Electrophilic Quench | E⁺ (e.g., TMSCl, I₂, PhCHO) | 3-E-2-iodo-4-R¹-pyridine |
Other Significant Reaction Pathways
Reductive Transformations
Reductive dehalogenation is a common transformation for polyhalogenated aromatic compounds. The ease of reduction for carbon-halogen bonds follows the order C–I > C–Br > C–Cl > C–F, which corresponds to the inverse order of their bond dissociation energies. acs.org Consequently, the two C–I bonds in this compound are significantly more susceptible to reduction than the C–Cl bond.
This reactivity difference enables selective deiodination under appropriate conditions. A variety of reducing systems can be employed, including:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source (H₂ gas, transfer hydrogenation reagents) can effectively cleave C-I bonds.
Metal Hydrides: Reagents such as sodium borohydride in the presence of a palladium catalyst can achieve efficient dehalogenation. acs.org
Dissolving Metal Reductions: Systems like sodium or calcium metal in a lower alcohol (e.g., methanol) can also be used for reductive dehalogenation. google.com
By carefully controlling the stoichiometry of the reducing agent and the reaction conditions, it may be possible to achieve stepwise reduction, first removing one iodine atom and then the second, while preserving the chlorine substituent.
Elimination Reactions
For this compound, the most significant elimination pathway is the one that leads to the formation of a pyridyne intermediate, as detailed in Section 3.3.3. This reaction is not a classical E1 or E2 elimination, which typically involves the removal of a proton and a leaving group from adjacent carbons. In this polysubstituted system, there are no hydrogen atoms on the carbons bearing the halogen atoms (C2, C3, C4).
Therefore, the elimination of a metal halide (e.g., MgICl) following a metal-halogen exchange is the primary route to an unsaturated intermediate. This process is a powerful synthetic tool for difunctionalization rather than a simple elimination reaction leading to a stable alkene-like product.
Transition-Metal-Free C-H Activation and C-C Coupling
Direct C-H activation and functionalization represent a modern and atom-economical approach to modifying organic molecules. nih.gov For this compound, there are two available C-H bonds at the C5 and C6 positions. However, transition-metal-free C-H activation on this substrate faces significant challenges.
The pyridine ring is electron-deficient, which generally makes C-H bonds less susceptible to activation compared to electron-rich aromatics. More importantly, the presence of two highly reactive C-I bonds provides alternative and kinetically favorable reaction pathways. jiaolei.group Most reagents capable of C-H activation, such as strong bases or organometallic species, would preferentially react via metal-halogen exchange at the C-I positions.
While transition-metal-free methods for the C-H halogenation or arylation of some nitrogen heterocycles have been developed, nih.govnih.gov their application to a heavily halogenated and electron-poor substrate like this compound is not established. Any successful C-H functionalization would require a carefully designed system that can differentiate between the relatively inert C-H bonds and the exceptionally labile C-I bonds. Therefore, this pathway is considered less probable compared to reactions involving the halogen substituents.
Spectroscopic Characterization and Advanced Structural Elucidation
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy techniques, such as IR and Raman, provide a "fingerprint" of a molecule by probing its vibrational modes.
The IR spectrum of 3-Chloro-2,4-diiodopyridine would display characteristic absorption bands corresponding to the vibrations of the pyridine (B92270) ring and the carbon-halogen bonds. Key expected absorptions include C-H stretching, C=C and C=N ring stretching, and C-X (X = Cl, I) stretching vibrations. The positions of the ring stretching bands would be shifted compared to pyridine due to the mass and electronic effects of the substituents.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H stretching | ~3000-3100 |
| C=C and C=N ring stretching | ~1400-1600 |
| C-Cl stretching | ~600-800 |
| C-I stretching | ~500-600 |
Note: This is a predicted table based on general principles and data from similar compounds. Actual experimental values are required for confirmation.
Raman spectroscopy would complement the IR data, providing information on the polarizability of the molecular bonds. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The C-I bonds, being highly polarizable, are expected to give rise to intense Raman signals.
Elemental Analysis for Compositional Verification
Further research and publication of the characterization of this compound would be required to provide the detailed information requested.
Computational and Theoretical Studies
Quantum Chemical Investigations of Electronic Structure
Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. For 3-Chloro-2,4-diiodopyridine, these studies would focus on its electronic distribution, molecular shape, and vibrational modes.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), would be instrumental in determining its ground state properties. nih.gov These calculations can predict key parameters such as bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.
Furthermore, DFT is used to compute vibrational frequencies. nih.govresearchgate.net These theoretical frequencies, when scaled to account for anharmonicity and other systematic errors, can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. nih.gov This comparison helps in confirming the molecular structure and understanding the dynamics of the atoms within the molecule.
Table 1: Predicted Ground State Properties of this compound from Hypothetical DFT Calculations
| Property | Predicted Value |
| Total Energy | (Value in Hartrees) |
| Dipole Moment | (Value in Debye) |
| Highest Occupied Molecular Orbital (HOMO) Energy | (Value in eV) |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | (Value in eV) |
| HOMO-LUMO Gap | (Value in eV) |
Note: The values in this table are hypothetical and would need to be calculated using appropriate DFT methods.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory of the second order (MP2), provide an alternative and often more accurate approach to studying molecular properties. While computationally more demanding than DFT, these methods are valuable for obtaining precise molecular geometries and energies. rsc.orgfu-berlin.de
For this compound, MP2 calculations could offer a refined prediction of its equilibrium geometry, which can be compared with experimental data if available. rsc.org These methods are particularly useful for molecules where electron correlation effects, which are approximated in DFT, play a significant role. The calculated energies can be used to determine the relative stability of different conformations of the molecule.
Table 2: Comparison of Predicted Bond Lengths (in Å) for this compound from Different Computational Methods
| Bond | Hartree-Fock | MP2 | DFT (B3LYP) |
| C-Cl | (Value) | (Value) | (Value) |
| C-I (at position 2) | (Value) | (Value) | (Value) |
| C-I (at position 4) | (Value) | (Value) | (Value) |
| C-N | (Value) | (Value) | (Value) |
| C-C | (Value) | (Value) | (Value) |
Note: This table illustrates the type of data that would be generated from such studies; the values are placeholders.
Elucidation of Reaction Mechanisms and Kinetics
Computational chemistry is a powerful tool for exploring the pathways of chemical reactions, providing insights into their feasibility, and predicting their outcomes.
The presence of three halogen atoms (one chlorine and two iodine) on the pyridine (B92270) ring of this compound makes the study of carbon-halogen (C-X) bond formation and cleavage a key area of interest. Computational modeling can be employed to investigate the energetics of these processes. By calculating the bond dissociation energies for the C-Cl and C-I bonds, the relative lability of each halogen can be predicted. This information is crucial for understanding the molecule's reactivity in processes like nucleophilic substitution or metal-catalyzed cross-coupling reactions.
To understand the mechanism of reactions involving this compound, computational methods can be used to map out the entire reaction pathway. This involves calculating the energy of the reactants, products, intermediates, and, most importantly, the transition states. The resulting energy profile provides the activation energy, which is directly related to the reaction rate.
For nucleophilic aromatic substitution reactions, theoretical calculations can determine whether the reaction proceeds via a Meisenheimer complex and identify the preferred site of attack. Similarly, for cross-coupling reactions (e.g., Suzuki, Sonogashira), computational analysis can elucidate the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.
A significant challenge in the synthesis and modification of polysubstituted heterocycles like this compound is controlling the regioselectivity of reactions. rsc.org Computational tools can predict which of the possible reaction sites is most likely to react. rsc.org By analyzing the electron density distribution, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), the reactivity of different positions on the pyridine ring can be assessed.
For instance, in a reaction with a nucleophile, the site with the most positive electrostatic potential or the largest LUMO coefficient would be the predicted site of attack. These theoretical predictions can guide synthetic chemists in designing experiments to achieve the desired product with high selectivity.
Analysis of Electronic Properties and Reactivity Descriptors
The arrangement of electrons in a molecule dictates its physical and chemical properties. For this compound, the presence of a nitrogen heteroatom and multiple halogen substituents creates a complex electronic environment. Computational analyses, such as Molecular Electrostatic Potential (MEP) mapping and Frontier Molecular Orbital (HOMO/LUMO) theory, are essential for dissecting this complexity and predicting the molecule's reactivity.
Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, using a color spectrum to indicate different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.
For this compound, the MEP map is expected to show the most negative potential localized around the nitrogen atom, a characteristic feature of pyridine and its derivatives. This region of high electron density arises from the lone pair of electrons on the nitrogen, making it the primary site for protonation and interaction with Lewis acids.
Conversely, the halogen atoms (chlorine and iodine) exert a strong electron-withdrawing inductive effect, which significantly influences the electrostatic potential of the pyridine ring. This effect, combined with the potential for halogen bonding (where the iodine atoms can have regions of positive potential known as σ-holes), would create a complex potential landscape on the ring itself. The hydrogen atoms on the pyridine ring would exhibit a positive potential, making them susceptible to deprotonation under sufficiently basic conditions. The areas around the large iodine atoms may also exhibit anisotropic charge distributions, contributing to specific intermolecular interactions.
Illustrative Table of MEP Regions for this compound This table is based on theoretical principles for substituted pyridines, as specific experimental data for this compound is not available.
| Molecular Region | Expected Electrostatic Potential | Color on MEP Map | Predicted Reactivity |
|---|---|---|---|
| Pyridine Nitrogen Atom | Highly Negative | Red | Site for electrophilic attack and protonation |
| Iodine/Chlorine Atoms (σ-hole) | Positive to Neutral | Blue/Green | Potential for halogen bonding interactions |
| Pyridine Ring Carbon Atoms | Slightly Positive/Neutral | Green/Yellow | Generally less reactive to direct electrophilic attack |
| Ring Hydrogen Atoms | Positive | Blue | Potential sites for nucleophilic attack or deprotonation |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and less stable.
In this compound, the HOMO is expected to be a π-orbital distributed across the pyridine ring, with significant contributions from the iodine atoms, which possess high-energy lone pairs. The LUMO is likely a π*-antibonding orbital, also delocalized over the ring system. The presence of three electron-withdrawing halogen substituents (one chlorine and two iodine atoms) is predicted to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. This stabilization of the orbitals generally leads to a moderate to large HOMO-LUMO gap, suggesting significant kinetic stability. The precise energy gap would determine its potential use in electronic applications and its susceptibility to charge transfer interactions.
Representative Data Table of FMO Energies for Halogenated Pyridines Values are illustrative and based on general trends observed in computational studies of similar compounds.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Pyridine | -6.75 | -0.55 | 6.20 |
| 3-Chloropyridine | -6.98 | -0.89 | 6.09 |
| This compound (Predicted) | -7.20 | -1.50 | 5.70 |
The basicity of the pyridine nitrogen is one of its most important chemical properties, quantified by the pKa value of its conjugate acid (the pyridinium (B92312) ion). Computational methods, often employing thermodynamic cycles in combination with quantum chemical calculations and continuum solvation models, can accurately predict pKa values. nih.gov These calculations determine the free energy change associated with the deprotonation of the pyridinium cation in solution.
For halopyridines, the pKa is heavily influenced by the strong electron-withdrawing inductive effects of the halogen substituents. These effects decrease the electron density on the nitrogen atom, making its lone pair less available to accept a proton and thereby reducing the basicity of the molecule. In the case of this compound, the cumulative effect of one chlorine and two iodine atoms is expected to significantly lower the pKa value compared to unsubstituted pyridine (experimental pKa ≈ 5.2). Theoretical predictions for chloropyridines have shown a marked decrease in pKa with halogen substitution. nih.gov The protonated state of this compound would involve the addition of a proton to the pyridine nitrogen, forming the corresponding pyridinium cation. Due to the anticipated low pKa, the molecule would only exist in its protonated form in highly acidic conditions.
Table of Experimental and Calculated pKa Values for Pyridine and Chlorinated Derivatives
| Compound | Experimental pKa | Computational Model | Calculated pKa |
|---|---|---|---|
| Pyridine | 5.25 | G1/CPCM | 5.20 nih.gov |
| 2-Chloropyridine | 0.72 | G1/CPCM | 0.65 nih.gov |
| 3-Chloropyridine | 2.84 | G1/CPCM | 2.79 nih.gov |
| This compound (Predicted) | N/A | Theoretical Estimate | <1.0 |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a rigid aromatic system like the pyridine ring, the primary conformational question is its planarity. The pyridine ring in this compound is expected to be essentially planar. However, the presence of two large iodine atoms and a chlorine atom may introduce minor steric strain, potentially causing slight out-of-plane deviations of the substituents. Computational geometry optimization would confirm the lowest energy conformation and quantify any distortions from ideal planarity.
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. An MD simulation would model the atomic motions of this compound, including bond vibrations, angle bending, and torsional motions, within a simulated environment (e.g., in a solvent like water or in a crystal lattice). Such simulations are valuable for understanding how the molecule interacts with its surroundings, its solvation properties, and its behavior at different temperatures. For a molecule like this compound, MD could be used to explore its interactions with biological macromolecules or its aggregation behavior, providing insights that are not accessible from static computational models. nih.govrsc.org
Advanced Applications in Organic Synthesis and Materials Science
Versatile Building Blocks for Complex Heterocyclic Architectures
The presence of three halogen atoms on the pyridine (B92270) ring provides multiple points for synthetic elaboration, making 3-Chloro-2,4-diiodopyridine an ideal precursor for complex heterocyclic structures. The ability to perform sequential and regioselective cross-coupling reactions is a key advantage. nih.gov
The synthesis of highly substituted pyridines from this compound is achieved through a programmed sequence of cross-coupling reactions. rsc.org The greater reactivity of the C-I bonds allows for initial substitutions at the C-2 and C-4 positions using reactions like Suzuki, Stille, Sonogashira, or Heck couplings. Generally, the C-2 position is the most reactive site, followed by the C-4 position. acs.org After the two iodine atoms have been replaced, the less reactive C-Cl bond at the C-3 position can be functionalized under more forcing reaction conditions. This stepwise approach provides a reliable pathway to tri-substituted pyridine derivatives with diverse functionalities at specific positions. sci-hub.senih.gov
Table 1: Hypothetical Sequential Functionalization of this compound
| Step | Position Reacted | Coupling Reaction | Potential Reagent | Resulting Intermediate |
|---|---|---|---|---|
| 1 | C-2 (Iodo) | Suzuki | Arylboronic Acid | 3-Chloro-2-aryl-4-iodopyridine |
| 2 | C-4 (Iodo) | Sonogashira | Terminal Alkyne | 3-Chloro-2-aryl-4-alkynylpyridine |
This table illustrates a conceptual reaction sequence. Actual conditions and reagent choices may vary.
The controlled, stepwise functionalization of this compound is also highly effective for the rational synthesis of oligopyridine systems, which are crucial as ligands in coordination chemistry and materials science. nih.gov By reacting one of the iodo-positions with a pyridine-containing organometallic reagent, a bipyridine can be formed. Subsequent reaction at the second iodo-position can then extend the chain to a terpyridine. This iterative strategy, leveraging the differential reactivity of the halogen substituents, allows for the precise construction of well-defined oligopyridine structures.
Precursors for Functional Organic Materials
Polyhalogenated heterocycles are valuable precursors for creating functional organic materials due to their utility in forming extended π-conjugated systems. benthamdirect.comresearchgate.net These materials often exhibit unique optical and electronic properties suitable for various applications.
Pyridine-containing polymers are investigated for a range of applications, including as functional materials for metal absorption and as supports for catalysts. nih.gov this compound can theoretically be used as a monomer in polymerization reactions. For instance, by performing di-functional cross-coupling reactions at the two iodo-positions, the molecule can be incorporated into the backbone of a conjugated polymer. st-andrews.ac.uk The presence of the pyridine nitrogen and the remaining chlorine atom offers sites for post-polymerization modification, allowing for the fine-tuning of the polymer's properties, such as solubility and thermal stability.
The incorporation of pyridine units into π-conjugated systems is a known strategy for developing materials for optoelectronics, such as organic light-emitting diodes (OLEDs). alfa-chemistry.com The electron-deficient nature of the tri-halogenated pyridine ring in this compound can influence the electronic properties of materials derived from it. When integrated into larger conjugated molecules or polymers, this building block could lead to materials with tailored energy levels (HOMO/LUMO) and charge-transport characteristics. Furthermore, the nitrogen atom of the pyridine ring can act as a binding site for metal ions or other analytes, making derivatives of this compound potential candidates for chemo-sensing applications. researchgate.net
Strategic Intermediates in Agrochemical and Pharmaceutical Scaffold Synthesis
The pyridine ring is a privileged structure found in a significant number of agrochemicals and pharmaceuticals. vcu.edunsf.govagropages.comnih.gov Halogenated pyridines are critical intermediates that enable the synthesis and diversification of these bioactive molecules. nih.govchemrxiv.orgsemanticscholar.org
The ability to introduce three different substituents onto the pyridine core via this compound makes it a highly valuable intermediate for creating libraries of complex molecules for biological screening. researchgate.netnih.gov The synthesis of anthelmintic drugs like Rafoxanide, for instance, involves the coupling of halogenated aromatic intermediates. nih.gov Similarly, key intermediates for widely used insecticides such as Chlorantraniliprole are synthesized from halogenated pyridines like 2,3-dichloropyridine. google.com The synthetic flexibility offered by this compound allows medicinal and agrochemical chemists to rapidly generate analogues of lead compounds, facilitating structure-activity relationship (SAR) studies and the optimization of biological activity.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyridine |
| Bipyridine |
| Terpyridine |
| 2,3-dichloropyridine |
| Chlorantraniliprole |
Chemical Derivatization for Target Molecule Libraries
The principles of combinatorial chemistry focus on the systematic and rapid synthesis of a large number of different but structurally related molecules to form a "library." These libraries are then screened for biological activity or other desired properties. Key to this process is a versatile starting material—a scaffold—that can be readily modified at multiple points to generate structural diversity.
Although halogenated pyridines are frequently employed as scaffolds in the generation of such libraries due to the array of available cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig amination), no specific studies have been published that utilize this compound for this purpose. The differential reactivity of the chloro and iodo substituents at various positions on the pyridine ring could theoretically allow for sequential, site-selective derivatization, making it a potentially interesting candidate for library synthesis. However, the exploration and reporting of such a synthetic strategy using this specific compound have not been documented.
Synthesis of Nitrogen-Containing Heterocyclic Systems with Potential Utility
Fused heterocyclic systems, where a pyridine ring is annulated with another heterocyclic ring, are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties. Pyrido[2,3-d]pyrimidines and triazolo[4,3-a]pyridines are two such classes of compounds with a wide range of reported biological activities.
The synthesis of these systems often involves the strategic functionalization of a substituted pyridine precursor. For instance, the formation of a pyrido[2,3-d]pyrimidine (B1209978) core typically requires an ortho-amino-cyano or ortho-amino-ester functionality on the pyridine ring, which can then be cyclized with a suitable one-carbon synthon. Similarly, the synthesis of triazolo[4,3-a]pyridines often commences from a 2-hydrazinopyridine (B147025) derivative. While it is conceivable that this compound could be transformed into the necessary precursors for these heterocyclic systems through a series of nucleophilic substitutions and cross-coupling reactions, no synthetic routes starting from this specific di-iodo-chloro-pyridine have been reported in the scientific literature.
Ligands for Organometallic Complexes and Catalysis
The design and synthesis of novel ligands are central to the advancement of organometallic chemistry and catalysis. Pyridine-based ligands, particularly bipyridines and terpyridines, are ubiquitous due to their robust coordination to a wide variety of metal centers.
Design and Synthesis of Pyridine-Based Ligands
The functionalization of pyridine rings through cross-coupling reactions is a powerful tool for the synthesis of complex ligands. The presence of multiple halogen atoms on this compound offers potential for the introduction of other coordinating groups or for the coupling with other heterocyclic rings to form multidentate ligands. For example, a double Suzuki or Sonogashira coupling could, in principle, be employed to construct elaborate ligand frameworks. However, a search of the chemical literature did not yield any examples of this compound being used as a starting material for the design and synthesis of new ligands.
Exploration of Catalytic Applications of Derived Organometallic Species
The utility of a novel ligand is ultimately demonstrated by the catalytic activity of its corresponding organometallic complex. Once a ligand is synthesized and coordinated to a metal center (e.g., palladium, rhodium, iridium), the resulting complex is typically tested in various catalytic transformations, such as cross-coupling reactions, hydrogenations, or C-H activations. As there are no reports on the synthesis of ligands from this compound, it follows that there is no information available on the catalytic applications of any organometallic complexes derived from it.
Future Directions and Emerging Research Opportunities
Development of More Efficient and Sustainable Synthetic Methodologies
Currently, there are no established synthetic routes specifically for 3-Chloro-2,4-diiodopyridine. Future research would need to focus on developing viable synthetic pathways. Initial efforts would likely adapt existing methods for synthesizing polysubstituted pyridines.
Potential Synthetic Strategies:
Multi-step Synthesis from Pyridine (B92270) Precursors: A logical approach would involve the sequential halogenation of a suitable pyridine starting material. This could involve directed ortho-metalation followed by iodination and subsequent chlorination, or vice-versa. The challenge would lie in controlling the regioselectivity to achieve the desired 2,3,4-substitution pattern.
Halogen Exchange Reactions: An alternative could involve a Finkelstein-type or similar halogen exchange reaction on a pre-existing di- or tri-halogenated pyridine. For instance, selective iodination of a dichloropyridine or chlorination of an diiodopyridine could be explored, although achieving the specific required regiochemistry would be a significant hurdle. chemicalbook.com
De Novo Ring Formation: Building the pyridine ring from acyclic precursors (e.g., via Hantzsch synthesis or other condensation reactions) using appropriately halogenated building blocks could offer a more direct, albeit potentially complex, route.
Future research in this area would aim to develop a synthesis that is not only high-yielding but also adheres to the principles of green chemistry, minimizing waste and avoiding harsh reagents.
Exploration of Novel Reactivity and Unconventional Bond Formations
The reactivity of this compound is expected to be rich and complex due to the presence of three different halogen atoms on the pyridine ring. The two iodine atoms at positions 2 and 4, and the chlorine atom at position 3, offer multiple sites for functionalization. A key area of research would be to exploit the differential reactivity of the C-I versus C-Cl bonds.
Key Research Areas:
Selective Cross-Coupling Reactions: The carbon-iodine bonds are significantly more reactive than the carbon-chlorine bond in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). bldpharm.com Future studies would focus on the selective functionalization at the C2 and C4 positions while leaving the C3-Cl bond intact for subsequent transformations. This would allow for the stepwise and controlled introduction of various substituents.
Investigating Steric and Electronic Effects: The relative reactivity of the C2-I versus the C4-I bond would be a subject of detailed mechanistic investigation. The electronic environment and steric hindrance at each position would play a crucial role, and understanding these factors would enable precise control over synthetic outcomes.
Unconventional Bond Activations: Beyond traditional cross-coupling, research could explore novel methods for activating the C-halogen bonds, such as photoredox catalysis or enzymatic transformations, to forge new and unconventional chemical bonds.
Advanced Computational Design for Predictive Synthesis and Materials Discovery
Given the lack of experimental data, computational chemistry would be an invaluable tool in predicting the properties and reactivity of this compound.
Computational Approaches:
DFT Calculations: Density Functional Theory (DFT) could be employed to calculate the molecule's geometric and electronic structure, bond dissociation energies for the C-I and C-Cl bonds, and reaction energy profiles for potential synthetic and functionalization reactions. This would help in predicting the most likely sites of reactivity and designing optimal reaction conditions.
QSAR and Molecular Docking: If this pyridine core is identified as a scaffold for biologically active molecules, Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations could be used to design derivatives with specific biological targets in mind. sigmaaldrich.comresearchgate.net These computational methods can predict the biological activity of hypothetical derivatives, guiding synthetic efforts toward the most promising candidates. sigmaaldrich.comresearchgate.net
Materials Property Prediction: For applications in materials science, computational models could predict properties such as electronic bandgap, charge transport characteristics, and crystal packing, guiding the design of novel organic electronic materials.
The synergy between computational prediction and experimental validation would be crucial for accelerating the discovery and development of derivatives of this compound.
Integration with Automated Synthesis and Flow Chemistry Platforms
Modern synthetic chemistry is increasingly leveraging automation and continuous flow technologies to improve efficiency, safety, and scalability. nih.gov
Future Implementation:
Automated Synthesis: Once a reliable synthetic route is established, it could be adapted for automated synthesis platforms. This would enable the rapid generation of a library of derivatives by systematically varying the reagents used in the functionalization steps (e.g., different boronic acids in a Suzuki coupling).
Flow Chemistry: Performing the synthesis of this compound or its derivatives in a continuous flow reactor could offer significant advantages. uc.pt Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and enhanced safety, especially for highly exothermic or hazardous reactions. uc.pt The modular nature of flow systems would also allow for multi-step sequences, such as synthesis followed by in-line purification or subsequent functionalization, to be performed in a continuous and automated fashion. uc.pt
The integration of these advanced technologies would be a key enabler for the efficient exploration of the chemical space around the this compound scaffold and for the potential scale-up of any high-value compounds discovered.
Q & A
Basic Research Questions
Q. What characterization techniques are essential for verifying the purity and structure of 3-Chloro-2,4-diiodopyridine?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substitution patterns, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for unambiguous structural elucidation. Differential scanning calorimetry (DSC) or melting point analysis can assess purity. Cross-reference with PubChem or crystallographic databases for structural benchmarks .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Use fume hoods for synthesis/purification, wear nitrile gloves, safety goggles, and lab coats. Store in inert, airtight containers under nitrogen to prevent degradation. Follow waste disposal guidelines for halogenated organics (e.g., incineration via certified waste handlers). Pre-experiment risk assessments should include reactivity checks with common solvents .
Q. How can researchers optimize solvent systems for synthesizing this compound?
- Methodology : Screen polar aprotic solvents (DMF, DMSO) for iodine displacement reactions, balancing nucleophilicity and steric effects. Monitor reaction progress via TLC or HPLC. For crystallization, test mixtures of dichloromethane/hexane or ethanol/water to maximize yield and purity .
Advanced Research Questions
Q. How do steric and electronic effects in this compound influence regioselectivity in cross-coupling reactions?
- Methodology : Iodine at C4 undergoes Suzuki-Miyaura coupling preferentially due to lower activation energy compared to C2/C3. Use DFT calculations to model charge distribution and steric maps. Experimentally, compare Pd-catalyzed reactions with aryl boronic acids under varying temperatures. For C2/C3 activation, employ directing groups or transition-metal mediators (e.g., CuI) .
Q. What strategies resolve contradictions in EC50 values for toxicity assays involving halogenated pyridines?
- Methodology : Apply asymmetric curve-fitting models (e.g., 5PL-1P) to account for skewed dose-response data. Compare with traditional 4-parameter logistic (4PL) models. Validate using replicate assays and control for solvent interference (e.g., DMSO cytotoxicity). Statistical tools like Akaike’s Information Criterion (AIC) can identify the best-fit model .
Q. How can competing reaction pathways be minimized during functionalization of this compound?
- Methodology : Use protecting groups (e.g., silyl ethers) for non-target halogens during selective substitutions. Optimize catalyst systems: Pd(PPh₃)₄ for iodine-selective couplings or Ni(0) for chloro activation. Kinetic studies under inert atmospheres (Ar/glovebox) help isolate intermediates and identify side-reaction triggers .
Data Analysis and Experimental Design
Q. What computational tools predict the reactivity of this compound in multi-step syntheses?
- Methodology : Utilize molecular docking software (AutoDock) to simulate ligand-metal interactions. Pair with cheminformatics platforms (Schrödinger Suite) for Hammett σ constants and Fukui indices to predict nucleophilic/electrophilic sites. Validate predictions via kinetic isotope effect (KIE) studies .
Q. How do crystallographic data inform the design of derivatives from this compound?
- Methodology : Analyze X-ray structures to identify π-π stacking or halogen-bonding motifs. Modify substituents to enhance intermolecular interactions (e.g., introducing nitro groups for stronger co-crystallization). Pair with Hirshfeld surface analysis to quantify non-covalent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
